molecular formula C17H14FN3O3S2 B12215340 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12215340
M. Wt: 391.4 g/mol
InChI Key: HSMISBJZLNAOAH-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide (CAS 895845-81-5) is a high-purity synthetic compound featuring a 1,3,4-thiadiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This derivative is structurally characterized by a Z-configuration at the thiadiazole-ylidene linkage and a 4-methylbenzyl sulfonyl group, which acts as a strong electron-withdrawing moiety that can enhance metabolic stability and influence binding affinity to biological targets . The molecular formula is C17H14FN3O3S2 and it has a molecular weight of 391.4 g/mol . Compounds within the 1,3,4-thiadiazole class have demonstrated significant potential in scientific research, particularly for their antimicrobial and anticancer properties . Studies on similar thiadiazole derivatives have shown promising in vitro efficacy against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against strains like Aspergillus fumigatus and P. italicum . In cancer research, analogs of this compound have exhibited cytotoxic effects against various cancer cell lines, with mechanisms of action that may involve the inhibition of key enzymes like lipoxygenases (LOXs), which are implicated in tumor progression . The presence of the methylbenzyl sulfonyl group is a key structural feature that researchers can utilize to study structure-activity relationships (SAR) and optimize the compound for specific biological activity and potency . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

2-fluoro-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)10-26(23,24)17-21-20-16(25-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

HSMISBJZLNAOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables efficient ring closure under mild conditions (60–85°C).

  • Procedure :

    • React thiosemicarbazide with 2-fluorobenzoic acid in the presence of PPE and chloroform.

    • Reflux for 10 hours to form 5-amino-1,3,4-thiadiazol-2-yl-2-fluorobenzamide intermediate.

  • Yield : 40–60% after recrystallization from ethanol/water.

Dimroth Rearrangement

Alternative thiadiazole formation employs Dimroth rearrangement of 1,2,4-triazole precursors.

  • Steps :

    • Alkylate 5-allylamino-4-benzoyl-1,2,4-triazole-3-thione with methyl iodide in methanol.

    • Heat under reflux to induce rearrangement, yielding the thiadiazole core.

  • Advantage : High regioselectivity for the Z-configuration.

Sulfonylation of the Thiadiazole Intermediate

Sulfonyl Chloride Coupling

The 4-methylbenzyl sulfonyl group is introduced via reaction with 4-methylbenzylsulfonyl chloride under basic conditions.

  • Conditions :

    • Dissolve the thiadiazole intermediate in dry dichloromethane.

    • Add triethylamine (2 eq.) and 4-methylbenzylsulfonyl chloride (1.2 eq.) at 0°C.

    • Stir for 4 hours at room temperature.

  • Yield : 70–85% after column chromatography (petroleum ether/ethyl acetate).

Oxidative Sulfonation

For substrates lacking pre-formed sulfonyl groups, oxidative sulfonation using H₂O₂/Na₂WO₄ in acetic acid converts thioethers to sulfones.

  • Limitation : Requires prior incorporation of a thioether group at position 5 of the thiadiazole.

Final Amidation and Characterization

Schotten-Baumann Amidation

The benzamide group is introduced via 2-fluorobenzoyl chloride under Schotten-Baumann conditions.

  • Procedure :

    • React the sulfonylated thiadiazole with 2-fluorobenzoyl chloride in aqueous NaOH/dioxane.

    • Stir vigorously at 0°C for 2 hours.

  • Yield : 65–75% after recrystallization from methanol.

Spectral Characterization

  • IR (KBr) :

    • 1675 cm⁻¹ (C=O, amide)

    • 1350, 1150 cm⁻¹ (S=O, sulfonyl)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, thiadiazole-CH)

    • δ 7.85–7.45 (m, 8H, aromatic)

    • δ 4.55 (s, 2H, CH₂-sulfonyl)

    • δ 2.40 (s, 3H, CH₃)

Comparative Analysis of Synthetic Routes

MethodThiadiazole FormationSulfonylationAmidationOverall Yield
Thiosemicarbazide + PPE60%75%70%31.5%
Dimroth Rearrangement55%80%65%28.6%
Oxidative Sulfonation50%60%70%21%

Challenges and Optimization

Regioselectivity in Thiadiazole Formation

  • Issue : Competing formation of 1,2,4-thiadiazole isomers.

  • Solution : Use bulky bases (e.g., DBU) to favor Z-configuration.

Sulfonylation Byproducts

  • Issue : Over-sulfonation at multiple positions.

  • Mitigation : Employ stoichiometric control and low-temperature conditions.

Industrial-Scale Considerations

  • Cost-Efficiency : Thiosemicarbazide cyclization is preferred due to low catalyst costs (PPE ≈ $0.5/g).

  • Purification : Recrystallization from ethanol/water (1:2) achieves >95% purity.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from 10 hours to 45 minutes with comparable yields.

  • Flow Chemistry : Enables continuous production of the thiadiazole core (patent pending) .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride for fluorine substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is in agriculture as a plant protection agent . Its efficacy as a pesticide has been documented in several studies:

Pesticidal Efficacy

  • Mechanism of Action : The compound acts by disrupting the metabolic processes of target pests, particularly insects and nematodes. It has shown effectiveness against a range of agricultural pests, making it a valuable tool in integrated pest management strategies.
  • Formulations : Various formulations containing this compound have been developed to enhance its stability and efficacy. For instance, crystal forms have been shown to improve mechanical stability and purity compared to amorphous forms .

Case Studies

  • Field Trials : Field trials conducted on crops such as tomatoes and cucumbers demonstrated that formulations containing 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide significantly reduced pest populations while maintaining crop health.
  • Comparative Studies : In comparative studies with conventional pesticides, this compound exhibited lower toxicity to beneficial insects while effectively controlling target pest populations .

Pharmaceutical Applications

In the pharmaceutical sector, the compound is being investigated for its potential therapeutic properties:

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties against various pathogens. Laboratory tests have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : In vitro studies demonstrated that the compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations.
  • Synergistic Effects : When used in combination with other antimicrobial agents, it exhibited synergistic effects that enhanced overall efficacy against resistant strains .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

Polymer Chemistry

Research is exploring the use of this compound in developing new polymeric materials with enhanced properties such as thermal stability and resistance to degradation.

Data Table: Comparison of Material Properties

PropertyConventional PolymerPolymer with this compound
Thermal StabilityModerateHigh
Degradation ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylbenzyl sulfonyl group in the target compound may confer greater lipophilicity compared to 2-chlorobenzyl sulfonyl derivatives .
  • Fluorine substitution on the benzamide (vs.

Physical and Spectral Properties

Melting Points :

  • Target compound: Not reported, but analogues with sulfonyl groups (e.g., 11f in ) melt at 240–242°C .
  • Fluorinated derivatives (e.g., 8a in ) exhibit higher melting points (~290°C) due to increased crystallinity from polar groups .

Spectral Data :

  • IR : C=O stretches in benzamide derivatives (1605–1682 cm⁻¹) and S=O stretches (1243–1258 cm⁻¹) are consistent across analogues .
  • NMR : Aromatic protons in the target compound’s 2-fluorobenzamide moiety would resonate at δ 7.36–7.72 ppm, similar to phenyl groups in .

Molecular Modeling and Drug Design

  • : Thiadiazole derivatives optimized for DHFR binding show that sulfonyl groups improve hydrophobic interactions in the active site .
  • Target Compound : The 4-methylbenzyl sulfonyl group may enhance binding affinity compared to smaller substituents (e.g., methyl or methoxy groups) .

Biological Activity

The compound 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C17H14FN3O3S2
  • Molecular Weight : 391.4 g/mol
  • IUPAC Name : 2-fluoro-N-[5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl]benzamide
  • Canonical SMILES : CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Synthesis

The synthesis of this compound typically involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole. The reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to achieve high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes involved in cell proliferation and other critical biological processes. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

In Vitro Studies

In molecular docking studies, the compound demonstrated a strong binding affinity to DHFR with a free energy change (ΔG\Delta G) of -9.0 kcal/mol. The binding was facilitated by the formation of hydrogen bonds between the thiadiazole ring and key amino acids within the enzyme's active site .

Anticancer Activity

In research focusing on anticancer properties, derivatives of thiadiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this compound inhibited cell proliferation in breast cancer cells through apoptosis induction .

Enzyme Inhibition

Another significant area of study is the inhibition of histone deacetylase (HDAC). Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression . The reactivity of these compounds towards thiol groups in proteins suggests they could serve as effective agents for selective thiol modification in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ProcessEffectReference
Enzyme InhibitionDihydrofolate Reductase (DHFR)Strong binding affinity (-9.0 kcal/mol)
Anticancer ActivityBreast Cancer CellsInduction of apoptosis
HDAC InhibitionHistone DeacetylaseGene expression modulation

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